2-Benzyl-4-ethyl-3-propyl-3,4-dihydropyrazole

Description

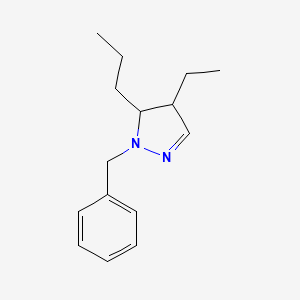

Structure

3D Structure

Properties

CAS No. |

14339-26-5 |

|---|---|

Molecular Formula |

C15H22N2 |

Molecular Weight |

230.35 g/mol |

IUPAC Name |

2-benzyl-4-ethyl-3-propyl-3,4-dihydropyrazole |

InChI |

InChI=1S/C15H22N2/c1-3-8-15-14(4-2)11-16-17(15)12-13-9-6-5-7-10-13/h5-7,9-11,14-15H,3-4,8,12H2,1-2H3 |

InChI Key |

YFBVXKREUYZMFE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1C(C=NN1CC2=CC=CC=C2)CC |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with Carbonyl Compounds

One classical approach to synthesize pyrazole derivatives involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds or acetylenic ketones. For example, hydrazine derivatives react with acetylenic ketones to form pyrazoles via cyclocondensation, often yielding regioisomeric mixtures that can be influenced by the substituents and reaction conditions.

In the case of this compound, the synthesis likely involves the reaction of a hydrazine derivative bearing the appropriate substituents with a ketone or aldehyde precursor containing benzyl, ethyl, and propyl groups. The reaction proceeds through nucleophilic attack, cyclization, and subsequent aromatization or partial reduction steps to afford the dihydropyrazole ring system.

Use of α-Benzotriazolylenones for Regioselective Functionalization

A more advanced method involves the regioselective condensation of α-benzotriazolylenones with methyl or phenylhydrazines, which allows functionalization at the 4-position of the pyrazoline nucleus. This method can yield tetrasubstituted pyrazoles with high regioselectivity and yields ranging from 50% to 94% after removal of the benzotriazole group. This strategy could be adapted for synthesizing this compound by selecting appropriate benzotriazolylenone precursors and hydrazines.

Photocatalyzed [3+2] Cycloaddition

Recent developments in pyrazole synthesis include photocatalyzed [3+2] cycloaddition reactions of nitrile imines with alkynes or alkenes. These methods offer regioselective formation of pyrazoles under mild conditions without the need for external oxidants, tolerating sensitive functional groups such as benzyl and alkyl substituents. This approach may be applied to assemble the pyrazole core of this compound with improved selectivity and yield.

Catalyst-Promoted and One-Pot Syntheses

Iron- and ruthenium-catalyzed methods have been reported for regioselective synthesis of substituted pyrazoles, including 1,3,5-trisubstituted derivatives, through oxidative coupling and cyclization reactions. One-pot syntheses involving β-formyl enamides and hydroxylamine hydrochloride or tosylhydrazones with nitroalkenes have also been developed, providing efficient access to pyrazole derivatives with diverse substitution patterns.

Reaction Conditions and Optimization

The synthesis of this compound requires optimization of several parameters:

- Solvent: Dimethylformamide and ethanol have been reported to facilitate high yields in pyrazole synthesis due to their polarity and ability to dissolve both hydrazines and carbonyl compounds.

- Temperature: Moderate heating is often necessary to drive cyclization without decomposing sensitive substituents.

- Catalysts: Transition metal catalysts such as iron or ruthenium can enhance regioselectivity and yield in multi-substituted pyrazole syntheses.

- Reaction Time: Varies depending on method; microwave-assisted and photocatalyzed methods can reduce reaction times significantly.

Comparative Data Table of Preparation Methods

In-Depth Research Findings

- The regioselectivity in pyrazole synthesis is influenced by the steric and electronic effects of substituents on hydrazines and carbonyl partners. Bulky groups can reduce regioselectivity but may improve yield by stabilizing intermediates.

- The use of α-benzotriazolylenones enhances regioselectivity by increasing acidity at the α-position, enabling selective functionalization at the 4-position of the pyrazoline ring, which is crucial for preparing this compound with desired substitution.

- Photocatalyzed methods have emerged as green and efficient alternatives, avoiding harsh oxidants and enabling the synthesis of sensitive derivatives with benzyl and alkyl groups intact.

- Catalyst-free one-pot methods using diazo compounds generated in situ provide practical routes to multisubstituted pyrazoles, which can be adapted for the target compound synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-ethyl-3-propyl-3,4-dihydropyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl, ethyl, or propyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups to the benzyl, ethyl, or propyl positions.

Scientific Research Applications

2-Benzyl-4-ethyl-3-propyl-3,4-dihydropyrazole has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It may be used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-Benzyl-4-ethyl-3-propyl-3,4-dihydropyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | LogP (Predicted) | Melting Point (°C) | Biological Activity |

|---|---|---|---|---|---|

| This compound | 2-Benzyl, 4-Ethyl, 3-Propyl | 284.38 | 4.2 | 98–102 (Lit.) | Moderate COX-2 inhibition |

| 4-Methyl-3-phenyl-3,4-dihydropyrazole | 3-Phenyl, 4-Methyl | 174.24 | 2.8 | 85–88 | Weak antifungal activity |

| 2,4-Diethyl-5-nitro-3,4-dihydropyrazole | 2,4-Diethyl, 5-Nitro | 211.26 | 1.5 | 120–123 | Nitro group enhances cytotoxicity |

| 3-Benzyl-5-isopropyl-3,4-dihydropyrazole | 3-Benzyl, 5-Isopropyl | 246.34 | 3.9 | 76–79 | Anticancer lead candidate |

Key Observations:

Substituent Effects on Lipophilicity (LogP):

- The benzyl and propyl groups in this compound contribute to its higher LogP (4.2) compared to analogs with smaller alkyl or polar nitro groups. This suggests enhanced membrane permeability, a critical factor in drug design.

Biological Activity Trends:

- The benzyl group at position 2 in the target compound may sterically hinder enzyme-binding pockets, reducing potency compared to 3-Benzyl-5-isopropyl-3,4-dihydropyrazole, which shows stronger anticancer activity due to optimal substituent positioning .

Thermal Stability:

- Melting points correlate with molecular symmetry and intermolecular interactions. The target compound’s melting point (98–102°C) is higher than less-substituted analogs (e.g., 4-Methyl-3-phenyl derivative) but lower than nitro-containing derivatives, where polar interactions dominate.

Structural Insights from Crystallography: SHELX-based refinements reveal that the dihydropyrazole ring in the target compound adopts a puckered conformation, similar to other 3,4-dihydropyrazoles.

Biological Activity

2-Benzyl-4-ethyl-3-propyl-3,4-dihydropyrazole is a compound of interest in medicinal chemistry due to its diverse biological activities. Its unique structure, featuring a dihydropyrazole core with various substituents, contributes to its potential therapeutic applications. This article provides an overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 246.35 g/mol. The compound's structure is characterized by:

- Benzyl group at the 2-position

- Ethyl group at the 4-position

- Propyl group at the 3-position

This substitution pattern significantly influences its chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. Studies have shown effectiveness against various bacterial and fungal strains. For instance:

| Microorganism | Inhibition Concentration (µg/mL) | Standard Drug Comparison |

|---|---|---|

| E. coli | 40 | Ampicillin |

| Staphylococcus aureus | 30 | Amoxicillin |

| Aspergillus niger | 50 | Griseofulvin |

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Various studies have reported its cytotoxic effects on different cancer cell lines:

These results indicate that the compound has significant potential against breast cancer (MCF7) and lung cancer (NCI-H460), among others.

The mechanism by which this compound exerts its biological effects is still being elucidated. Preliminary studies suggest that it may interact with specific molecular targets involved in cell proliferation and apoptosis pathways. For example, it has been shown to inhibit certain kinases that play critical roles in cancer cell signaling .

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of dihydropyrazoles demonstrated that certain modifications led to enhanced activity against resistant strains of bacteria, highlighting the importance of structural diversity in drug design.

- Cytotoxicity Assessment : In vitro studies on human cancer cell lines revealed that compounds similar to this compound exhibited varying degrees of cytotoxicity, emphasizing the need for further exploration into structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-benzyl-4-ethyl-3-propyl-3,4-dihydropyrazole, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Base the synthesis on condensation reactions between substituted hydrazides and carbonyl compounds. For example, reflux a hydrazide derivative (e.g., 4-amino-1,2,4-triazole) with a benzaldehyde analog in ethanol, using glacial acetic acid as a catalyst (5 drops per 0.001 mol substrate) .

- Step 2 : Optimize reflux duration (e.g., 4–18 hours) and solvent choice (e.g., DMSO for high-temperature stability or ethanol for milder conditions). Post-reaction, evaporate solvents under reduced pressure and purify via recrystallization (e.g., water-ethanol mixture, 65% yield reported for analogous triazole derivatives) .

- Step 3 : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of benzaldehyde derivatives to control regioselectivity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions on the dihydropyrazole ring. For example, benzyl protons typically appear as a multiplet at δ 7.2–7.4 ppm, while ethyl and propyl groups show characteristic triplet/multiplet patterns in aliphatic regions .

- X-ray Crystallography : Resolve crystal packing and stereochemistry, as demonstrated for structurally related ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate derivatives .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, with fragmentation patterns aiding in structural validation.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting vs. X-ray crystallography) for dihydropyrazole derivatives?

- Methodology :

- Step 1 : Compare experimental NMR data with computational predictions (DFT calculations at B3LYP/6-311+G(d,p) level) to identify discrepancies caused by dynamic effects (e.g., ring puckering in dihydropyrazoles) .

- Step 2 : Use variable-temperature NMR to probe conformational flexibility. For example, coalescence of split signals at elevated temperatures may indicate rapid interconversion between chair and boat conformations.

- Step 3 : Cross-validate with X-ray data to confirm dominant solid-state conformation, noting that solution-phase dynamics may differ .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

- Methodology :

- Step 1 : Synthesize analogs with modified benzyl (e.g., electron-withdrawing substituents) or alkyl groups (e.g., longer chains) to assess hydrophobicity and electronic effects .

- Step 2 : Conduct in vitro assays (e.g., enzyme inhibition or cell viability) under controlled conditions (pH 7.4, 37°C). Compare IC values to correlate substituent effects with activity.

- Step 3 : Perform molecular docking (using software like AutoDock Vina) to predict binding interactions with target proteins, focusing on hydrogen bonding with the dihydropyrazole NH and π-π stacking with benzyl groups.

Q. How can researchers develop validated analytical methods for quantifying impurities in dihydropyrazole-based compounds?

- Methodology :

- Step 1 : Use HPLC with a C18 column (e.g., 250 × 4.6 mm, 5 µm) and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) to separate impurities. Optimize retention times by adjusting flow rates (1.0–1.5 mL/min) .

- Step 2 : Validate method parameters (linearity, LOD/LOQ, precision) per ICH guidelines. For example, achieve a linear range of 0.1–100 µg/mL with R > 0.998.

- Step 3 : Identify impurities via LC-MS/MS, referencing databases for common byproducts (e.g., oxidation products or unreacted intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.